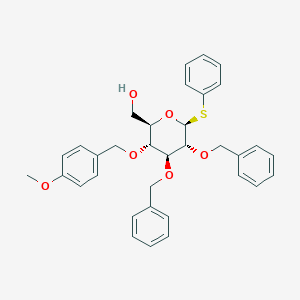![molecular formula C18H20N4O B242881 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242881.png)
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has been widely used in scientific research for its ability to regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol inhibits the activity of GSK-3, an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3 is involved in the regulation of the Wnt signaling pathway, which is important for embryonic development and tissue homeostasis. By inhibiting GSK-3, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol activates the Wnt signaling pathway, leading to the upregulation of target genes and the promotion of cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to have various biochemical and physiological effects on cells. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. It also activates the Wnt signaling pathway, leading to the upregulation of target genes and the promotion of cell proliferation and differentiation. In addition, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to regulate the activity of various transcription factors and signaling pathways, including the Notch and Hedgehog pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is its ability to regulate various cellular processes, making it a useful tool for studying cell proliferation, differentiation, and apoptosis. It is also highly specific for GSK-3, making it a valuable tool for studying the Wnt signaling pathway. However, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has some limitations, including its relatively high cost and potential toxicity at high concentrations. It is also important to note that the effects of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One area of interest is its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use in tissue engineering and regenerative medicine. Further research is needed to fully understand the mechanisms of action of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol and its potential applications in various fields of research.
Synthesemethoden
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol can be synthesized using a multi-step process starting with commercially available starting materials. The process involves the preparation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The synthesis method has been well-established and is reproducible.
Wissenschaftliche Forschungsanwendungen
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been extensively used in scientific research to study various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. It has also been used to study the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation. 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to activate the Wnt signaling pathway by inhibiting GSK-3, which in turn leads to the stabilization and accumulation of β-catenin, a key component of the pathway.
Eigenschaften
Molekularformel |
C18H20N4O |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-[3-(cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C18H20N4O/c23-15-9-7-13(8-10-15)16-17(20-14-5-2-1-3-6-14)22-12-4-11-19-18(22)21-16/h4,7-12,14,20,23H,1-3,5-6H2 |
InChI-Schlüssel |
PXDOWORJQOOZKP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242809.png)
![Methyl 2-{[2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B242855.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B242857.png)
![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242872.png)
![ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate](/img/structure/B242892.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B242921.png)
![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242923.png)
![2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242956.png)
![2-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242958.png)
![2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242959.png)
![4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5',4':5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol](/img/structure/B242968.png)
![2-(2-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B242986.png)

![4-(4-chlorobenzoyl)-2,6-dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B243003.png)